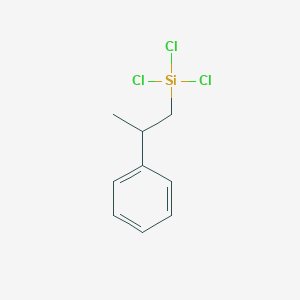

Trichloro(2-phenylpropyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trichloro(2-phenylpropyl)silane: is an organosilicon compound with the molecular formula C9H11Cl3Si . It is a colorless to almost colorless clear liquid that is sensitive to moisture. This compound is used in various industrial and research applications due to its reactivity and ability to form self-assembled monolayers on surfaces.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trichloro(2-phenylpropyl)silane can be synthesized through the reaction of 2-phenylpropylmagnesium bromide with silicon tetrachloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the product. The general reaction is as follows:

C9H11MgBr+SiCl4→C9H11SiCl3+MgBrCl

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of 2-phenylpropylsilane . This method involves the reaction of 2-phenylpropylsilane with chlorine gas in the presence of a catalyst, typically at elevated temperatures.

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: Trichloro(2-phenylpropyl)silane undergoes hydrolysis in the presence of water, forming and hydrochloric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

Reduction: The compound can be reduced to using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alkoxides, amines, or other nucleophiles in anhydrous conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Hydrolysis: 2-phenylpropylsilanetriol and hydrochloric acid.

Substitution: Various substituted silanes depending on the nucleophile used.

Reduction: 2-phenylpropylsilane.

Applications De Recherche Scientifique

Chemistry: Trichloro(2-phenylpropyl)silane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the formation of self-assembled monolayers on silicon surfaces, which are useful in surface modification and nanotechnology.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable coatings.

Industry: Industrially, this compound is used in the production of silicone resins, adhesives, and coatings. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.

Mécanisme D'action

The primary mechanism of action of trichloro(2-phenylpropyl)silane involves its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is exploited in various applications, including surface modification and the synthesis of organosilicon compounds.

Comparaison Avec Des Composés Similaires

- Trichlorosilane (HSiCl3)

- Methyltrichlorosilane (CH3SiCl3)

- Phenyltrichlorosilane (C6H5SiCl3)

Comparison: Trichloro(2-phenylpropyl)silane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical properties compared to other trichlorosilanes. For example, phenyltrichlorosilane has a simpler aromatic group, while methyltrichlorosilane has a smaller alkyl group. The 2-phenylpropyl group in this compound provides additional steric hindrance and electronic effects, influencing its reactivity and applications.

Activité Biologique

Trichloro(2-phenylpropyl)silane (CAS Number: 13617-25-9) is an organosilicon compound characterized by its unique reactivity and applications in various fields, including material science and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is a colorless liquid with a molecular formula of C9H11Cl3Si and a molecular weight of approximately 253.62 g/mol. Its boiling point is around 126°C. The compound features a silicon atom bonded to three chlorine atoms and a 2-phenylpropyl group, which contributes to its reactivity with nucleophiles.

The primary mechanism of action involves the reactivity of silicon-chlorine bonds, which are susceptible to nucleophilic attack. This leads to the substitution of chlorine atoms and the formation of new silicon-containing compounds. Such reactivity is crucial for applications in surface modification and the synthesis of organosilicon compounds.

Biological Applications

This compound has gained attention for its potential biological applications, particularly in enhancing biocompatibility and reducing protein adsorption on biomaterials. It is also explored for its role in drug delivery systems due to its ability to form stable coatings on various substrates.

Case Studies

- Surface Modification : Research indicates that this compound can modify the surfaces of biomaterials, improving their compatibility with biological systems. For instance, studies have shown that silane treatments can significantly reduce protein adsorption on implant surfaces, enhancing their performance in vivo.

- Drug Delivery Systems : The compound has been investigated for its potential in drug delivery applications. By forming stable siloxane bonds, it can create controlled release systems that improve the bioavailability of therapeutic agents.

Research Findings

Recent studies highlight the diverse biological activities associated with this compound:

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other organosilicon compounds but exhibits unique properties due to its specific alkyl arrangement:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trichloro(3-phenylpropyl)silane | C9H11Cl3Si | Different alkyl positioning affects reactivity. |

| Trichloromethylsilane | C1H3Cl3Si | Simpler structure; lacks aromatic character. |

| Phenyltrichlorosilane | C6H5Cl3Si | Contains only phenyl group without aliphatic chain. |

Propriétés

IUPAC Name |

trichloro(2-phenylpropyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROGNSXOSFZCJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.